3-metil-N-(5-tiofeno-2-il-1,3,4-oxadiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

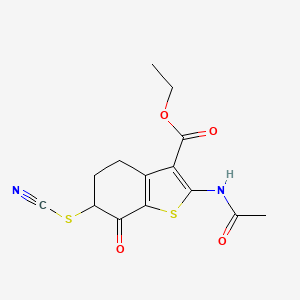

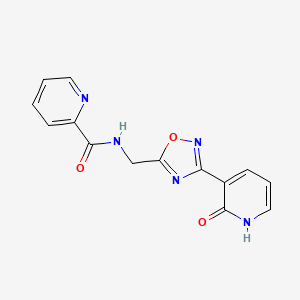

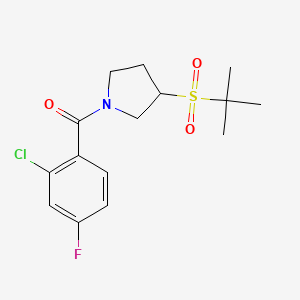

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a thiophene and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

- Los derivados del tiofeno, incluido el compuesto en cuestión, han atraído la atención como posibles moléculas biológicamente activas. Los investigadores exploran sus propiedades farmacológicas, como los efectos anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos .

- Las moléculas basadas en tiofeno juegan un papel crucial en los semiconductores orgánicos, los transistores de efecto de campo orgánico (OFET) y los diodos emisores de luz orgánica (OLED) .

- Los derivados del tiofeno se utilizan como inhibidores de la corrosión en la química industrial y la ciencia de materiales .

- Los investigadores estudian el impacto del compuesto en los procesos celulares, incluidos sus efectos sobre la viabilidad celular, la apoptosis y los cambios nucleares .

- La síntesis del compuesto implica reacciones de heterociclización, como los métodos de Gewald, Paal–Knorr, Fiesselmann e Hinsberg .

- Entre los derivados sintetizados, algunos exhiben efectos inhibitorios contra bacterias, incluidas B. subtilis, E. coli, P. vulgaris y S. aureus .

Química Medicinal y Desarrollo de Fármacos

Semiconductores Orgánicos y Electrónica

Inhibición de la Corrosión

Actividad Biológica y Estudios de Mecanismo

Química Sintética y Heterociclización

Propiedades Antimicrobianas

Mecanismo De Acción

Target of Action

Compounds containing the thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

It’s known that the sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

It’s known that oxadiazole derivatives are soluble in water , which could potentially impact their bioavailability.

Result of Action

Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Action Environment

It’s known that the stability of the 1,2,4-triazole nucleus acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor .

Análisis Bioquímico

Biochemical Properties

The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity

Cellular Effects

Thiophene derivatives, which are part of the structure of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, have been shown to exhibit cytotoxicity in several types of cancer cells such as leukemia, ovarian, glioma, renal, and lung . These studies have shown that thiophene derivatives induce cell cycle arrest and apoptosis and affect tubulin polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thiophene substitution: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Benzamide formation: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadia

Propiedades

IUPAC Name |

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)12(18)15-14-17-16-13(19-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGKDSGGXGYFLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)

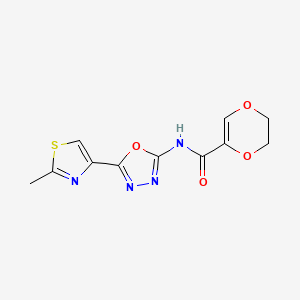

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)